N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide
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Overview
Description
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the urea linkage and the introduction of the thiophene ring. Reaction conditions may vary, but common methods include the use of coupling reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide can be compared with other similar compounds, such as:
N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-2-yl)phenyl)acetamide: This compound has a similar structure but with a different position of the thiophene ring.
N-(2-(3-(2-bromophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide: This compound has a bromine atom instead of a chlorine atom. The uniqueness of this compound lies in its specific combination of functional groups and their positions, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)carbamoylamino]-4-thiophen-3-ylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12(24)21-17-7-6-13(14-8-9-26-11-14)10-18(17)23-19(25)22-16-5-3-2-4-15(16)20/h2-11H,1H3,(H,21,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQYLWRQNRTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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